Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-
Overview
Description
Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]- involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with acetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is further reacted with various reagents to introduce the thieno[3,4-c]pyrazol moiety and the acetamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives with fewer functional groups.
Scientific Research Applications
Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.
Mecoprop (MCPP): A herbicide with a similar phenoxy structure but different substituents.
Uniqueness
Acetamide, 2-(2,4-dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-12-2-5-14(6-3-12)25-20(15-10-30(27,28)11-17(15)24-25)23-19(26)9-29-18-7-4-13(21)8-16(18)22/h2-8H,9-11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHLGOXYDNKETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109342 | |
Record name | 2-(2,4-Dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201109342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449788-26-5 | |
Record name | 2-(2,4-Dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449788-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenoxy)-N-[2,6-dihydro-2-(4-methylphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201109342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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